molecular formula C15H21N3O8S2 B1218588 2,5-S,S-Dicysteinyldopa CAS No. 57954-84-4

2,5-S,S-Dicysteinyldopa

Cat. No.: B1218588
CAS No.: 57954-84-4
M. Wt: 435.5 g/mol
InChI Key: PYGLBYQINHTALU-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-S,S'-dicysteinyldopa is an L-tyrosine derivative that is L-DOPA in which the hydrogens at positions 2 and 5 on the phenyl ring are replaced by cysteinyl groups. Found in the urine of patients with melanoma. It has a role as a human urinary metabolite. It is a S-conjugate, a S-organyl-L-cysteine, a L-tyrosine derivative, a tricarboxylic acid, a triamine, an aryl sulfide and a member of catechols. It derives from a L-dopa.

Properties

CAS No.

57954-84-4

Molecular Formula

C15H21N3O8S2

Molecular Weight

435.5 g/mol

IUPAC Name

(2S)-2-amino-3-[2,5-bis[[(2R)-2-amino-2-carboxyethyl]sulfanyl]-3,4-dihydroxyphenyl]propanoic acid

InChI

InChI=1S/C15H21N3O8S2/c16-6(13(21)22)1-5-2-9(27-3-7(17)14(23)24)10(19)11(20)12(5)28-4-8(18)15(25)26/h2,6-8,19-20H,1,3-4,16-18H2,(H,21,22)(H,23,24)(H,25,26)/t6-,7-,8-/m0/s1

InChI Key

PYGLBYQINHTALU-FXQIFTODSA-N

Isomeric SMILES

C1=C(C(=C(C(=C1SC[C@@H](C(=O)O)N)O)O)SC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N

SMILES

C1=C(C(=C(C(=C1SCC(C(=O)O)N)O)O)SCC(C(=O)O)N)CC(C(=O)O)N

Canonical SMILES

C1=C(C(=C(C(=C1SCC(C(=O)O)N)O)O)SCC(C(=O)O)N)CC(C(=O)O)N

Synonyms

2,5-S,S-dicysteinyldopa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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